![molecular formula C9H9N3O2 B3031976 1-Ethyl-5-nitro-1H-benzo[D]imidazole CAS No. 90349-15-8](/img/structure/B3031976.png)
1-Ethyl-5-nitro-1H-benzo[D]imidazole
Overview
Description
1-Ethyl-5-nitro-1H-benzo[D]imidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. The presence of an ethyl group at the first position and a nitro group at the fifth position of the imidazole ring makes this compound unique. Benzimidazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 1-ethyl-5-nitro-1h-benzo[d]imidazole, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Benzimidazoles, a class of compounds that includes this compound, are known to work by binding tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerising their tubulins .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability.
Result of Action
Imidazole derivatives are known to show a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that the synthesis of imidazoles can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-benzo[D]imidazole can be synthesized through various methods. One common approach involves the nitration of 1-ethylbenzimidazole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes the synthesis of 1-ethylbenzimidazole followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-nitro-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents, and catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Ethyl-5-amino-1H-benzo[D]imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1-Ethyl-5-nitro-1H-benzo[D]imidazole exhibits a range of biological activities that make it a candidate for various pharmacological applications:
- Antiviral Activity : Research has shown that benzimidazole derivatives can inhibit several viruses. For instance, certain derivatives have demonstrated significant antiviral effects against enteroviruses and herpes simplex virus (HSV), with some compounds achieving IC50 values lower than standard antiviral drugs like ribavirin . The antiviral potential of this compound could be explored further in this context.
- Anti-inflammatory Effects : Compounds within the benzimidazole class have been reported to exhibit anti-inflammatory properties. For example, derivatives have shown notable inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies indicate that certain benzimidazole derivatives possess IC50 values significantly lower than established anti-inflammatory drugs like diclofenac .
- Anticancer Properties : Several studies highlight the anticancer potential of benzimidazole derivatives. For instance, compounds bearing the benzimidazole moiety have been synthesized and tested against various cancer cell lines (e.g., A-549, HCT-116). Some derivatives exhibited potency comparable to standard chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Several case studies have documented the efficacy and application of this compound:
Comparison with Similar Compounds
1-Ethyl-5-nitro-1H-benzo[D]imidazole can be compared with other benzimidazole derivatives such as:
1-Methyl-5-nitro-1H-benzo[D]imidazole: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different biological activities and reactivity.
5-Nitro-1H-benzo[D]imidazole: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.
1-Ethyl-2-methyl-5-nitro-1H-benzo[D]imidazole: Contains an additional methyl group, which can affect its chemical properties and biological activity.
Biological Activity
1-Ethyl-5-nitro-1H-benzo[D]imidazole is a member of the benzimidazole family, characterized by its unique structure that includes an ethyl group and a nitro group. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C10H10N4O2
- Molecular Weight: 218.21 g/mol
Key Features:
- The compound contains a fused benzene and imidazole ring system.
- The presence of the nitro group at the fifth position is significant for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: It may act as an inhibitor for various enzymes by binding to active sites, disrupting normal cellular functions.
- Receptor Interaction: The compound can interact with specific receptors, influencing cellular signaling pathways.
- Bioreduction: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of benzimidazoles exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus (including MRSA), and fungi such as Candida albicans.
Table 1: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | < 1 | High |
Escherichia coli | 125 | Moderate |
Candida albicans | < 10 | High |
Mycobacterium smegmatis | 250 | Moderate |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It exhibits cytotoxic effects against different cancer cell lines, including liver (HUH7) and breast (MCF7) cancer cells.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µg/mL) | Comparison with Standard Drugs |
---|---|---|
HUH7 | 11.69 | Comparable with Camptothecin |
MCF7 | 9.32 | Comparable with 5-Fluorouracil |
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment .
Other Biological Activities
In addition to antimicrobial and anticancer activities, this compound has shown promise in:
- Anti-inflammatory Effects: Inhibiting inflammatory pathways.
- Antidiabetic Properties: Potentially affecting glucose metabolism.
- Antiviral Activities: Showing efficacy against certain viral infections .
Case Studies
Several studies have reported on the biological efficacy of benzimidazole derivatives, including this compound:
- Study on Antimicrobial Efficacy: A study demonstrated that this compound exhibited high activity against MRSA strains with an MIC < 1 µg/mL, highlighting its potential in treating resistant bacterial infections .
- Anticancer Research: Another investigation revealed that certain derivatives had significant cytotoxic effects on cancer cell lines, indicating their potential role in chemotherapy regimens .
- Inflammation Model Studies: Research indicated that compounds similar to this compound could reduce inflammation markers in animal models .
Properties
IUPAC Name |
1-ethyl-5-nitrobenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-6-10-8-5-7(12(13)14)3-4-9(8)11/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJOHOCISEINH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392649 | |
Record name | 1-ethyl-5-nitrobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90349-15-8 | |
Record name | 1-Ethyl-5-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90349-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ethyl-5-nitrobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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